9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene
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Overview
Description
9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with benzyloxy and nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 4-benzyloxy-3-nitrophenol and 9,9-bis(4-hydroxyphenyl)fluorene.
Condensation Reaction: The intermediate compounds undergo a condensation reaction in the presence of a suitable catalyst, such as bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Acidic or basic catalysts, depending on the specific reaction.
Major Products
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of derivatives with different functional groups.
Condensation: Formation of larger, more complex molecules.
Scientific Research Applications
9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the development of chemical sensors for detecting various analytes.
Biomedical Research:
Mechanism of Action
The mechanism of action of 9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, which can influence various biochemical processes. The nitro and benzyloxy groups play a crucial role in determining the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: A similar compound with hydroxyl groups instead of benzyloxy and nitrophenoxy groups.
9,9-Bis(4-methoxyphenyl)fluorene: Contains methoxy groups, which influence its electronic properties differently.
Uniqueness
9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene is unique due to the presence of both benzyloxy and nitrophenoxy groups, which impart distinct electronic and chemical properties
Properties
CAS No. |
359820-18-1 |
---|---|
Molecular Formula |
C51H36N2O8 |
Molecular Weight |
804.8 g/mol |
IUPAC Name |
9,9-bis[4-(4-nitro-3-phenylmethoxyphenoxy)phenyl]fluorene |
InChI |
InChI=1S/C51H36N2O8/c54-52(55)47-29-27-41(31-49(47)58-33-35-11-3-1-4-12-35)60-39-23-19-37(20-24-39)51(45-17-9-7-15-43(45)44-16-8-10-18-46(44)51)38-21-25-40(26-22-38)61-42-28-30-48(53(56)57)50(32-42)59-34-36-13-5-2-6-14-36/h1-32H,33-34H2 |
InChI Key |
HRWHRYQQXTUFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)OC8=CC(=C(C=C8)[N+](=O)[O-])OCC9=CC=CC=C9)[N+](=O)[O-] |
Origin of Product |
United States |
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